molecular formula C14H14F3NO3S2 B2659146 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1351622-78-0

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2659146
CAS No.: 1351622-78-0
M. Wt: 365.39
InChI Key: PQUNJGAGYFHZMQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14F3NO3S2 and its molecular weight is 365.39. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

1. Synthesis and Characterization

The compound can be synthesized through various chemical routes, often involving the reaction of sulfonamide derivatives with substituted phenolic compounds. The synthesis typically includes:

  • Starting Materials : 4-(trifluoromethyl)benzenesulfonamide and 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl derivatives.
  • Reagents : Common reagents include coupling agents and catalysts to facilitate the formation of the sulfonamide bond.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds with a trifluoromethyl group have shown enhanced activity against various bacteria and fungi.

  • Mechanism : The proposed mechanism involves inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µM
Other SulfonamidesS. aureus25 µM

Anticancer Activity

Several studies have reported the anticancer effects of related compounds. For example, benzenesulfonamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study on similar sulfonamide derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM.
Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)20

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:

  • Trifluoromethyl Substitution : Increases lipophilicity and alters electronic properties, enhancing binding affinity to target enzymes.
  • Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets, improving solubility and bioavailability.

4. Research Findings

Recent studies have focused on the development of novel derivatives based on this compound's scaffold. For instance:

  • Inhibition Studies : Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Some derivatives showed IC50 values lower than that of standard drugs like rivastigmine .
  • Antimicrobial Efficacy : The compound exhibited moderate activity against Mycobacterium tuberculosis, with MIC values indicating potential as an antimicrobial agent .

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S2/c1-9-6-7-22-13(9)12(19)8-18-23(20,21)11-4-2-10(3-5-11)14(15,16)17/h2-7,12,18-19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUNJGAGYFHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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